molecular formula C12H8F2N2O2 B14860523 2,4-difluoro-N-(4-nitrophenyl)aniline

2,4-difluoro-N-(4-nitrophenyl)aniline

Cat. No.: B14860523
M. Wt: 250.20 g/mol
InChI Key: FCNYKLBMGIANOR-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-(4-nitrophenyl)aniline (C₁₂H₉F₂N₂O₂) is a diarylamine derivative characterized by two fluorine atoms at the 2- and 4-positions of the aniline ring and a nitro group at the para position of the attached phenyl ring.

Properties

Molecular Formula

C12H8F2N2O2

Molecular Weight

250.20 g/mol

IUPAC Name

2,4-difluoro-N-(4-nitrophenyl)aniline

InChI

InChI=1S/C12H8F2N2O2/c13-8-1-6-12(11(14)7-8)15-9-2-4-10(5-3-9)16(17)18/h1-7,15H

InChI Key

FCNYKLBMGIANOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(4-nitrophenyl)aniline typically involves the nitration of 2,4-difluoroaniline. The reaction is carried out by treating 2,4-difluoroaniline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of 2,4-difluoro-N-(4-nitrophenyl)aniline may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The reaction mixture is then subjected to purification steps such as crystallization or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N-(4-nitrophenyl)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Sodium methoxide or potassium tert-butoxide in a polar aprotic solvent.

Major Products

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of quinones.

    Substitution: Formation of substituted anilines.

Scientific Research Applications

2,4-Difluoro-N-(4-nitrophenyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(4-nitrophenyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Key Properties/Applications References
2,4-Difluoro-N-(4-nitrophenyl)aniline C₁₂H₉F₂N₂O₂ - 2,4-diF
- 4-NO₂ on phenyl
High electron-withdrawing character
2-Fluoro-N-(4-nitrophenyl)aniline (2h) C₁₂H₉FN₂O₂ - 2-F
- 4-NO₂ on phenyl
Moderate electronic asymmetry
3-Bromo-N-(4-nitrophenyl)aniline (2g) C₁₂H₉BrN₂O₂ - 3-Br
- 4-NO₂ on phenyl
Enhanced halogen bonding potential
4-Nitro-N,N-diphenylaniline C₁₈H₁₄N₂O₂ - 4-NO₂
- N,N-diPh
Fluorescence quenching applications
4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline C₂₀H₁₈N₂O₄ - 4-OCH₃
- 4-NO₂ on phenyl
Electron-donating methoxy groups
2,4-Difluoro-N-(furan-2-ylmethyl)aniline C₁₁H₉F₂NO - 2,4-diF
- Furylmethyl
Potential in COF/photocatalyst design

Electronic and Steric Effects

  • Fluorine vs. Other Substituents: The 2,4-difluoro substitution in the target compound creates stronger electron-withdrawing effects compared to mono-fluorinated (e.g., 2h) or methoxy-substituted analogs (e.g., ). This enhances its electrophilicity, making it more reactive in cross-coupling reactions.
  • Nitro Group Positioning : The para-nitro group on the phenyl ring stabilizes the amine via resonance, a feature shared with compounds like 4-nitro-N,N-diphenylaniline . However, the additional fluorine atoms in the target compound further polarize the aromatic system.

Physicochemical Properties

  • Solubility : Fluorine substituents reduce solubility in polar solvents compared to methoxy or bromo analogs .
  • NMR Signatures : The ¹H NMR of 2,4-difluoro-N-(4-nitrophenyl)aniline would exhibit distinct splitting patterns due to coupling with two fluorine atoms, contrasting with the single-fluorine splitting in 2h .

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